2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0905611
InChI: InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]
Molecular Formula: C17H15BrN6O2
Molecular Weight: 415.2 g/mol

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

CAS No.:

Cat. No.: VC0905611

Molecular Formula: C17H15BrN6O2

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine -

Specification

Molecular Formula C17H15BrN6O2
Molecular Weight 415.2 g/mol
IUPAC Name 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine
Standard InChI InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-
Standard InChI Key CAXKYAMHYUTOBE-UKWGHVSLSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)/C=N\N=C(\N)/N[N+](=O)[O-]
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

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